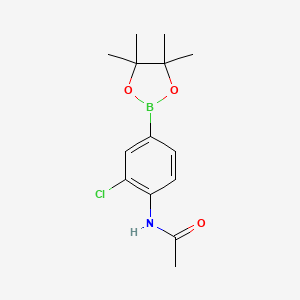
Panaxydiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Panaxydiol is a natural compound derived from the Panax genus, particularly from ginseng. It is known for its various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects . The compound has a molecular formula of C17H24O2 and a molecular weight of 260.37 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Panaxydiol can be synthesized through microbial transformation technology, which involves the structural modification of ginsenosides . Another method involves using a Panax plant or its stem leaf’s total saponin extract product, performing acidic hydrolysis in a solvent, and carrying out separation and purification by column chromatography to obtain high-purity this compound . This method is suitable for industrial production due to its mild reaction conditions, low cost, and high yield .
化学反应分析
Types of Reactions
Panaxydiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Copper catalysts are used in CuAAc reactions.
Major Products
科学研究应用
Panaxydiol has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Biology: Exhibits histamine-release inhibition activity, making it useful in studying allergic reactions.
Medicine: Shows potential in treating obesity, type 1 diabetes, and neurodegenerative diseases .
Industry: Used in the development of anti-inflammatory and anti-tumor drugs.
作用机制
Panaxydiol exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits histamine release and modulates the gut microbiota
Anti-tumor: Induces apoptosis in tumor cells through the RORγ/IL-17A axis.
Neuroprotective: Protects against glutamate-induced neurotoxicity by modulating specific pathways.
相似化合物的比较
Panaxydiol is unique compared to other similar compounds due to its specific biological activities and molecular structure. Similar compounds include:
Ginsenosides: Other saponins derived from ginseng with varying biological activities.
Protopanaxadiol: A related compound with similar anti-tumor and anti-inflammatory properties.
Neopanaxadiol: A novel neuroprotective agent derived from ginseng.
This compound stands out due to its potent inhibitory activity against inflammatory diseases and its significant cytotoxicity against tumor cell lines .
属性
分子式 |
C17H24O2 |
|---|---|
分子量 |
260.4 g/mol |
IUPAC 名称 |
(3R,8E,10S)-heptadeca-1,8-dien-4,6-diyne-3,10-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+/t16-,17+/m1/s1 |
InChI 键 |
DSVMWGREWREVQQ-ODQHEUEKSA-N |
手性 SMILES |
CCCCCCC[C@@H](/C=C/C#CC#C[C@@H](C=C)O)O |
规范 SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


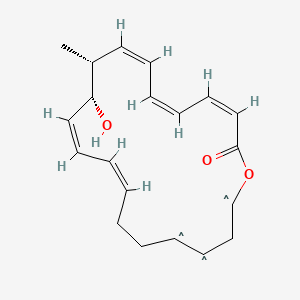
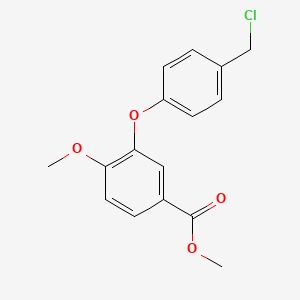
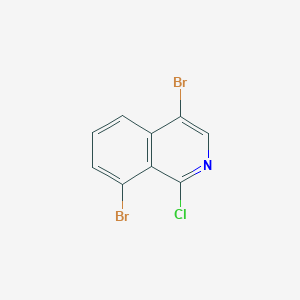
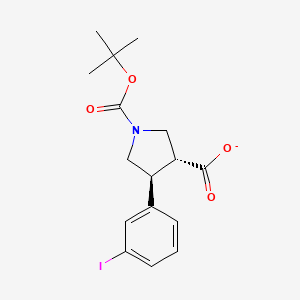

![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)
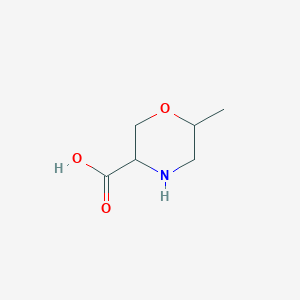
![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)

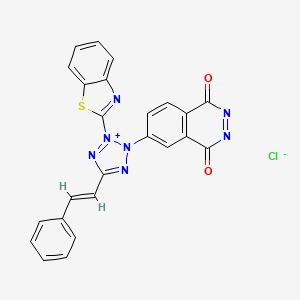
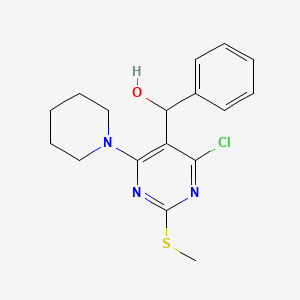
![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)
![5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid](/img/structure/B12338159.png)
